molecular formula C9H16 B8300737 2-Pentyl-1,3-butadiene CAS No. 3439-99-4

2-Pentyl-1,3-butadiene

Cat. No.: B8300737
CAS No.: 3439-99-4
M. Wt: 124.22 g/mol
InChI Key: SEQMGTVQPVODRS-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-butadiene (CAS: Not explicitly listed in provided evidence) is a substituted conjugated diene with the structure CH₂=CH–CH(CH₂CH₂CH₂CH₂CH₃)–CH₂. It belongs to the class of alkyl-substituted 1,3-butadienes, where a pentyl group is attached to the second carbon of the diene system. The pentyl substituent likely enhances hydrophobicity and influences reactivity compared to simpler dienes .

Properties

CAS No.

3439-99-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3-methylideneoct-1-ene

InChI

InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h5H,2-4,6-8H2,1H3

InChI Key

SEQMGTVQPVODRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and stereochemical outcomes of 2-pentyl-1,3-butadiene can be inferred from studies on structurally related dienes. For example:

Compound Substituents Cyclization Product Ratios (e.g., 10b:11b) Key Reactivity Notes Reference
2-Pentyl-1,3-butadiene C₂: Pentyl Not reported Expected regioselectivity influenced by bulky pentyl group
1,3-Butadiene No substituents N/A Base compound for polymer synthesis (e.g., polybutadiene)
Isoprene (2-Methyl-1,3-butadiene) C₂: Methyl N/A Natural rubber precursor; forms cis-1,4-polymers
2,3-Dimethyl-1,3-butadiene C₂ and C₃: Methyl 10b:11b = 20:80 Steric hindrance reduces regioselectivity
1-Methoxy-1,3-butadiene C₁: Methoxy 10a:11a = 45:55 Electron-donating group alters cyclization pathway

Key Findings :

  • Steric Effects : Bulky substituents (e.g., pentyl in 2-pentyl-1,3-butadiene) likely reduce regioselectivity in cyclization reactions compared to smaller groups like methyl or methoxy .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize transition states, leading to different product distributions compared to alkyl-substituted dienes .
Physical and Chemical Properties

While direct data for 2-pentyl-1,3-butadiene are unavailable, trends can be extrapolated:

  • Boiling Point : Longer alkyl chains (e.g., pentyl) increase boiling points relative to 1,3-butadiene (−4.4°C) and isoprene (34°C).
  • Solubility : The pentyl group enhances lipid solubility, making it less polar than 1,3-butadiene or 1-methoxy derivatives.
  • Polymerization : Likely forms elastomers with reduced crystallinity compared to isoprene-derived natural rubber due to steric hindrance .

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